molecular formula C24H29N5O2S B11231657 2,5-dimethyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

2,5-dimethyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11231657
M. Wt: 451.6 g/mol
InChI Key: CLWVXMDAKVAQQO-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(4-{[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a sulfonamide group attached to a benzene ring, further substituted with a pyrimidine ring containing a piperidine moiety. The compound is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-N-(4-{[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methyl-6-chloropyrimidine and piperidine under basic conditions.

    Amination Reaction: The synthesized pyrimidine derivative is then subjected to an amination reaction with 4-aminobenzenesulfonamide to form the intermediate compound.

    Final Coupling: The intermediate is then coupled with 2,5-dimethylbenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-(4-{[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2,5-Dimethyl-N-(4-{[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-N-(4-{[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • N-(4-{[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzenesulfonamide

Uniqueness

2,5-Dimethyl-N-(4-{[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrimidine and piperidine moieties enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H29N5O2S

Molecular Weight

451.6 g/mol

IUPAC Name

2,5-dimethyl-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C24H29N5O2S/c1-17-7-8-18(2)22(15-17)32(30,31)28-21-11-9-20(10-12-21)26-24-25-19(3)16-23(27-24)29-13-5-4-6-14-29/h7-12,15-16,28H,4-6,13-14H2,1-3H3,(H,25,26,27)

InChI Key

CLWVXMDAKVAQQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCCC4)C

Origin of Product

United States

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